

RO8191 off-target effects investigation

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Compound of Interest				
Compound Name:	RO8191			
Cat. No.:	B1680706	Get Quote		

RO8191 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the investigation of **RO8191**, with a particular focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **RO8191**?

A1: **RO8191** is an orally active, small-molecule agonist of the interferon-α/β receptor 2 (IFNAR2).[1][2][3][4] It directly binds to IFNAR2, initiating a signaling cascade that mimics the effects of type I interferons.[1][2][3][4] This activation leads to the phosphorylation of Janus kinase 1 (JAK1) and subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.[1][5] These activated STAT proteins, along with IRF9, form the ISGF3 complex, which translocates to the nucleus and induces the expression of numerous interferon-stimulated genes (ISGs).[5] The products of these ISGs are responsible for the antiviral and other cellular effects of **RO8191**.[1][5]

Q2: Is the signaling pathway of RO8191 different from that of endogenous interferons?

A2: Yes, there is a key difference. While endogenous type I interferons require the formation of a heterodimeric receptor complex of IFNAR1 and IFNAR2 for signaling, **RO8191** activity is dependent on IFNAR2 and its associated kinase JAK1, but is independent of IFNAR1 and its associated kinase, Tyk2.[1][6][7]



Q3: What is the known on-target potency of RO8191?

A3: The on-target potency of **RO8191** has been quantified through various assays. The EC50 for its agonistic activity on IFNAR2 is approximately 0.2 μ M. Inhibition of hepatitis C virus (HCV) replicon activity has been observed with an IC50 of 200 nM.[1][3] Surface plasmon resonance (SPR) analysis has determined the binding affinity (Kd) for the interaction between **RO8191** and the IFNAR2 extracellular domain.

On-Target Binding Affinity of RO8191

Parameter	Value	Method	Reference
Binding Affinity (Kd)	~480-485 nM	Surface Plasmon Resonance (SPR)	[5]

Q4: What are the known off-target effects of **RO8191**?

A4: As of the latest review of publicly available literature, there are no specific, quantitative data detailing the off-target binding profile of **RO8191**. One study using DNA microarray analysis indicated that **RO8191** did not induce the genes for inflammatory cytokines and chemokines, suggesting a degree of specificity in its cellular effects beyond direct antiviral ISGs.[7] However, comprehensive screening against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target classes has not been published. Therefore, it is recommended that researchers conducting studies with **RO8191** consider performing their own off-target profiling to fully characterize its selectivity.

Troubleshooting Guide: Investigating Potential Off- Target Effects

This guide provides a framework for users who wish to investigate the potential off-target effects of **RO8191** in their experimental systems.

Issue: Unexplained or unexpected cellular phenotype observed with **RO8191** treatment.

Possible Cause: The observed phenotype may be due to the engagement of **RO8191** with unintended molecular targets (off-target effects).



Recommended Investigation Strategy:

- Kinase Profiling: A broad in vitro kinase screen is a standard approach to identify potential
 off-target interactions with protein kinases. This can be performed as a fee-for-service by
 numerous contract research organizations.
- Receptor Binding Assays: Evaluate the binding of RO8191 against a panel of common receptor classes (e.g., GPCRs, nuclear receptors).
- Cell-Based Thermal Shift Assay (CETSA): This method can identify target engagement in a
 cellular context by measuring changes in protein thermal stability upon ligand binding.[8][9]
 [10][11] This can provide more physiologically relevant information on potential off-targets.

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the off-target effects of **RO8191**.

Protocol 1: In Vitro Kinase Profiling Assay

This protocol outlines a general procedure for an in vitro kinase assay to determine the inhibitory potential of **RO8191** against a panel of kinases.

- 1. Materials and Reagents:
- Purified recombinant kinases of interest.
- Known peptide or protein substrate for each kinase.
- Adenosine 5'-triphosphate (ATP).
- **RO8191** stock solution (in 100% DMSO).
- Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[12]
- ATP/MgCl2 kinase buffer (final concentration of 10 mM MgCl2 and 100 μM ATP).[12]
- ADP detection kit (e.g., ADP-Glo™ Kinase Assay).
- Microplates (e.g., 384-well).
- 2. Assay Procedure:[13]
- Compound Dispensing: Prepare serial dilutions of **RO8191** in DMSO. Add a small volume (e.g., $1 \mu L$) of each dilution to the wells of the microplate. Include DMSO-only wells as a



vehicle control.

- Kinase Addition: Add the diluted kinase solution to each well.
- Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow for compound-kinase interaction.
- Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be near the Km value for each specific kinase.
- Incubation: Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
- Reaction Termination: Stop the kinase reaction by adding the stop reagent from the ADP detection kit.
- Signal Detection: Add the ADP detection reagent and incubate as per the manufacturer's instructions. Measure the luminescence or fluorescence using a plate reader.

3. Data Analysis:

- Subtract the background signal (from "no kinase" control wells).
- Calculate the percentage of inhibition for each concentration of RO8191 relative to the DMSO control.
- Plot the percentage inhibition against the logarithm of the RO8191 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to assess the affinity of **RO8191** for a specific receptor.

1. Materials and Reagents:

- Membrane preparation from cells expressing the receptor of interest.
- A specific radiolabeled ligand for the receptor (e.g., [3H]-ligand).
- Unlabeled standard ligand for determining non-specific binding.
- RO8191 stock solution (in DMSO).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 2 mg/ml BSA, pH 7.4).[14]
- · Wash buffer (ice-cold assay buffer).
- 96-well filter plates with glass fiber filters (e.g., GF/C).
- Scintillation cocktail.







2. Assay Procedure:[15]

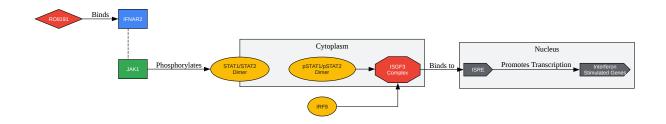
- Assay Setup: In a 96-well plate, set up the following in triplicate:
- Total Binding Wells: Add assay buffer, diluted membrane preparation, and a fixed concentration of the radioligand.
- Non-specific Binding (NSB) Wells: Add a saturating concentration of the unlabeled standard ligand, diluted membrane preparation, and the fixed concentration of the radioligand.
- Competition Wells: Add serial dilutions of **RO8191**, diluted membrane preparation, and the fixed concentration of the radiolabeled ligand.
- Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
- Counting: Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the percentage of specific binding at each concentration of RO8191.
- Plot the percentage of specific binding against the logarithm of the **RO8191** concentration and fit the data to a one-site competition curve to determine the IC50 value.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

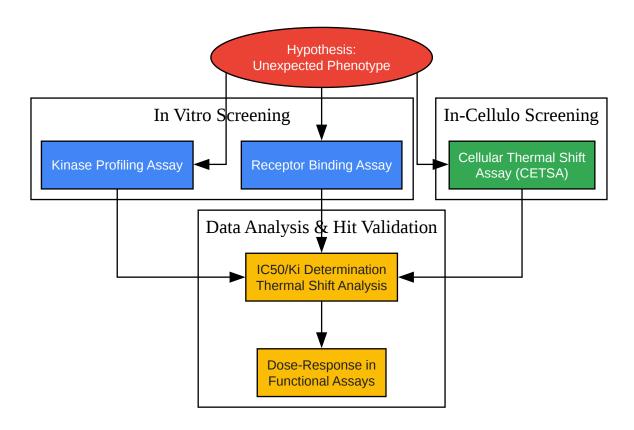
Visualizations





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Caption: On-target signaling pathway of RO8191.



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Caption: Workflow for investigating potential off-target effects.



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